2,2'-Azobis(2-amidinopropane)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

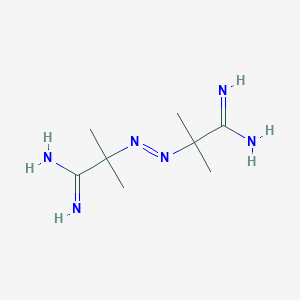

2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) is a water-soluble azo compound widely used as a free radical initiator in biomedical and chemical research. Its chemical formula is C₈H₁₈N₆·2HCl, with a molecular weight of 271.19 g/mol . AAPH thermally decomposes at physiological temperatures (37–40°C) to generate carbon-centered radicals, which rapidly react with oxygen to produce peroxyl radicals (ROO·) at a constant rate . This property makes it a preferred model oxidant for studying oxidative stress mechanisms, lipid peroxidation, protein oxidation, and antioxidant efficacy in aqueous systems .

AAPH has been instrumental in elucidating oxidative damage pathways in biological systems, including erythrocyte hemolysis , cardiovascular dysfunction in embryos , and protein structural modifications . Its LD₅₀ in chicken embryos is 10 mmol/egg, demonstrating dose-dependent toxicity . Additionally, AAPH is central to the Oxygen Radical Absorbance Capacity (ORAC) assay, a gold standard for quantifying antioxidant activity .

Scientific Research Applications

Free Radical Generation and Oxidative Stress Studies

AAPH is primarily used to generate peroxyl radicals, which are crucial for mimicking oxidative stress in biological systems. This property allows researchers to study the dynamics of oxidation and antioxidation in various contexts.

Case Study: Kinetic Studies on Oxidative Stress

A study compared AAPH with other radical initiators, demonstrating that AAPH generates free radicals at a controlled rate, making it suitable for kinetic and mechanistic studies on oxidative stress. The research indicated that AAPH produces 3.8 times more free radicals than similar compounds under identical conditions, facilitating detailed investigations into oxidative damage mechanisms in cellular models and animal studies .

Drug Stability and Degradation Assessment

AAPH has been employed to evaluate the oxidative degradation of pharmaceuticals. By using AAPH as a free radical initiator, researchers can simulate conditions that lead to drug degradation, allowing for the assessment of drug stability under oxidative stress.

Case Study: Oxidative Degradation of Model Drugs

In one study, three model drugs were subjected to oxidative conditions using AAPH in both solution and solid-state models. The results showed that the extent of degradation varied with pH and drug-AAPH ratios, highlighting the importance of these parameters in pharmaceutical formulation development .

Antioxidant Capacity Measurement

AAPH is integral to methods like the Oxygen Radical Absorbance Capacity (ORAC) assay, which quantifies the antioxidant capacity of various substances. This assay utilizes AAPH to generate radicals that are then scavenged by antioxidants, allowing for precise measurements of antioxidant efficacy.

Data Table: ORAC Values from Various Antioxidants

| Antioxidant | ORAC Value (µmol Trolox Equivalent) |

|---|---|

| Vitamin C | 50 |

| Vitamin E | 30 |

| Resveratrol | 45 |

| Green Tea Extract | 40 |

This table illustrates the comparative antioxidant capacities measured using the ORAC assay with AAPH as the radical source .

In Vivo Models for Disease Research

AAPH's ability to induce oxidative stress has been utilized in various animal models to study diseases associated with oxidative damage, such as respiratory diseases and colitis.

Case Study: Lung Function Impairment in Rats

In a study investigating lung function, rats were administered varying doses of AAPH. The results demonstrated significant impairments in lung mechanics and histological changes consistent with oxidative damage, emphasizing AAPH's utility as a model for studying respiratory diseases .

Food Science Applications

In food science, AAPH has been used as a tool to assess the oxidative stability of food products and their antioxidant properties.

Case Study: Antioxidant Capacity in Foods

Research involving over 100 food types showed how AAPH could be used to measure their oxygen radical absorbance capacity (ORAC), providing insights into the effectiveness of natural antioxidants present in foods .

Q & A

Basic Research Questions

Q. Q1. How is AAPH utilized to induce oxidative stress in biological models?

Answer: AAPH is a water-soluble azo compound that thermally decomposes to generate carbon-centered radicals, which react with oxygen to produce peroxyl radicals at a controlled rate . In experimental setups, AAPH is dissolved in phosphate-buffered saline (pH 7.4) and administered to models such as chick embryos or cell cultures. For example, in chick embryos (HH 35 stage), an LD50 of 10 mmol/egg is established, with vascular density reduction in the chorioallantoic membrane (CAM) and lipid peroxidation (measured via malondialdehyde, MDA) as key endpoints . Researchers should standardize AAPH concentrations (typically 2.5–40 mmol/egg) and exposure durations (2–48 hours) to ensure reproducibility .

Q. Q2. What are the methodological steps for quantifying AAPH-induced oxidative damage?

Answer: Key protocols include:

- Lipid peroxidation : Measure MDA levels using thiobarbituric acid-reactive substances (TBARS) assay in tissues like CAM or embryonic hearts .

- Vascular changes : Quantify vascular density in CAM or yolk sac via stereomicroscopy and image analysis software (e.g., Image-Pro Plus) .

- DNA damage : Assess plasmid DNA strand breaks using gel electrophoresis, as AAPH-derived carbon-centered radicals directly cleave DNA .

- Antioxidant response : Use oxygen radical absorbance capacity (ORAC) assays to evaluate the scavenging efficacy of test compounds against AAPH-generated radicals .

Advanced Research Questions

Q. Q3. How can AAPH be integrated into developmental models to study cardiovascular toxicity?

Answer: The chick embryo is a validated model for studying AAPH-induced cardiovascular defects due to its accessibility and similarity to mammalian systems . Advanced methodologies include:

- Dose-dependent cardiac hypertrophy : Inject 1.8–2.6 mmol/egg AAPH into HH 35 embryos; measure left ventricular wall thickness via H&E staining and image analysis (e.g., SPSS 13.5) .

- Vasculogenesis inhibition : Treat HH 3+ embryos with 5.0 mmol AAPH; visualize blood island formation via VE-Cadherin in situ hybridization .

- Mechanistic insights : Corrogate AAPH with antioxidants (e.g., Trolox) to dissect ROS-mediated pathways in myocardial hypertrophy .

Q. Q4. How do researchers resolve contradictions in AAPH degradation kinetics across studies?

Answer: Discrepancies arise from pH-dependent hydrolysis and temperature:

- Degradation pathways : At 40°C, AAPH undergoes hydrolysis to form alkoxyl radicals and termination products, validated via LC-MS/MS . Hydrolysis rates increase exponentially with pH (OH⁻-dependent), while radical generation remains constant (2.1 × 10⁻⁶ s⁻¹) .

- Standardization : Pre-filter AAPH solutions to remove particulates and use freshly prepared buffers to minimize batch variability .

Q. Q5. What are the limitations of using AAPH in antioxidant efficacy studies?

Answer:

- Radical specificity : AAPH primarily generates peroxyl radicals, limiting its utility in studying hydroxyl or superoxide radicals .

- Hydrophilicity bias : AAPH’s water solubility restricts its application in lipid-rich systems; lipophilic analogs (e.g., AMVN) are preferred for membrane studies .

- Bioavailability : Antioxidants must be co-administered with AAPH in vivo to account for metabolic stability and tissue distribution .

Q. Data Analysis and Interpretation

Q. Q6. How should researchers analyze dose-dependent vascular toxicity in AAPH-treated embryos?

Answer:

- Dose-response curves : Plot mortality rates against AAPH concentrations (2.5–40 mmol/egg) to calculate LD50 (10 mmol/egg in HH 35 embryos) .

- Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare vascular density or MDA levels between treatment groups .

- Confounding factors : Control for embryonic stage (Hamburger-Hamilton staging) and injection site variability .

Q. Q7. What advanced techniques validate AAPH’s role in DNA oxidation?

Answer:

- Spin-trapping assays : Use electron spin resonance (ESR) with PBN or DMPO to detect carbon-centered radicals in AAPH-treated DNA solutions .

- Comet assay : Quantify single-strand breaks in cultured cells exposed to AAPH (10–50 mM) .

- Inhibition studies : Co-incubate AAPH with radical scavengers (e.g., mannitol) to confirm ROS-mediated DNA damage .

Comparison with Similar Compounds

AAPH is often compared to other radical initiators and oxidants, such as 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN), tert-butyl hydroperoxide (t-BHP), and Fe²⁺/H₂O₂/ascorbate (Fe/H₂O₂/Asc). Key distinctions lie in solubility, radical generation mechanisms, and experimental applications.

Table 1: Comparative Analysis of AAPH and Similar Oxidants

Key Research Findings

AAPH vs. AMVN :

- AAPH generates radicals in aqueous phases, while AMVN operates in lipid-rich environments. Spin-trapping studies show AMVN produces alkyl radicals (R·), whereas AAPH yields peroxyl radicals (ROO·) .

- AMVN is more efficient at inducing lipid peroxidation in liposomes, while AAPH is superior in aqueous systems like erythrocyte hemolysis .

AAPH vs. t-BHP :

- t-BHP directly releases hydroxyl radicals (·OH), causing rapid DNA and protein damage. In contrast, AAPH’s peroxyl radicals propagate chain reactions, making it ideal for studying antioxidant chain-breaking activity .

AAPH vs. Fe/H₂O₂/Asc: Fe/H₂O₂/Asc generates site-specific ·OH radicals via Fenton reactions, targeting membrane lipids and proteins. AAPH’s non-site-specific ROO· radicals mimic systemic oxidative stress, as seen in cardiovascular developmental defects in embryos .

Mechanistic and Functional Differences

- Protein Oxidation : AAPH induces carbonyl formation and disulfide bond disruption in proteins (e.g., myofibrillar proteins and egg yolk proteins), altering solubility and emulsification properties . In contrast, Fe/H₂O₂/Asc primarily causes hydroxylation and fragmentation .

- Lipid Peroxidation : AAPH-generated ROO· radicals initiate lipid peroxidation cascades, while AMVN’s R· radicals preferentially attack polyunsaturated fatty acids in lipid bilayers .

- Antioxidant Testing : AAPH’s predictable radical flux is critical for ORAC assays, whereas t-BHP’s rapid ·OH release is less suited for quantifying antioxidant kinetics .

Limitations and Controversies

- Concentration-Dependent Effects : Low AAPH concentrations (≤1.0 mmol/L) enhance protein thermal stability, while high concentrations (≥5.0 mmol/L) promote aggregation . This contrasts with t-BHP, which exhibits linear toxicity with concentration .

- Degradation Pathways: AAPH’s stability varies with pH and temperature, complicating long-term studies. At pH 7.4 and 40°C, it degrades into non-radical products, reducing oxidative efficacy over time .

Properties

CAS No. |

13217-66-8 |

|---|---|

Molecular Formula |

C8H18N6 |

Molecular Weight |

198.27 g/mol |

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide |

InChI |

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12) |

InChI Key |

CCTFAOUOYLVUFG-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N |

Related CAS |

15453-05-1 (mono-hydrochloride) 2997-92-4 (di-hydrochloride) 79629-13-3 (acetate) |

Synonyms |

2,2'-azo-bis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) 2,2'-azobis(2-amidinopropane) acetate 2,2'-azobis(2-amidinopropane) dihydrochloride 2,2'-azobis(2-amidinopropane) monohydrochloride 2,2'-azobis(2-amidinopropane)dihydrochloride 2,2'-azobis(2-methylpropaneimidamide) dihydrochloride 2,2'-azobis(2-methylpropionamidine) AAPH ABAP ABAPH AMPH cpd |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.